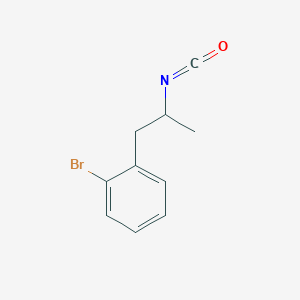
2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene
Descripción general
Descripción
2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene typically involves the chloromethylation of 1,3-difluoro-5-nitrobenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via the formation of a highly electrophilic intermediate, which is then attacked by the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-(Aminomethyl)-1,3-difluoro-5-nitrobenzene.
Oxidation: Formation of 2-(Carboxymethyl)-1,3-difluoro-5-nitrobenzene
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability and resistance to degradation.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to interact with biological targets
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. The nitro group can participate in redox reactions, altering the electronic properties of the compound and influencing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1,3-difluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
2-(Chloromethyl)-1,3-dinitrobenzene: Contains an additional nitro group, making it more reactive in redox reactions.
2-(Methyl)-1,3-difluoro-5-nitrobenzene: The chloromethyl group is replaced by a methyl group, affecting its nucleophilic substitution reactions
Uniqueness
The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (chloromethyl) groups allows for a wide range of chemical transformations and interactions with various molecular targets .
Propiedades
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBHJGUMXZHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)



![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)






